N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide
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Overview
Description
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzotriazole derivatives, which are known for their stability and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide typically involves the reaction of 4-butylphenylamine with 6-methyl-2H-benzotriazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzotriazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzotriazole ring is known to interact with metal ions, which can influence various biochemical pathways. Additionally, the amide group can form hydrogen bonds with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide
- N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide
- N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-chloro-2-methylphenoxy)acetamide
Uniqueness
N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide stands out due to its specific substitution pattern on the benzotriazole ring, which imparts unique chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other benzotriazole derivatives.
Properties
Molecular Formula |
C20H24N4O |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[2-(4-butylphenyl)-6-methylbenzotriazol-5-yl]propanamide |
InChI |
InChI=1S/C20H24N4O/c1-4-6-7-15-8-10-16(11-9-15)24-22-18-12-14(3)17(13-19(18)23-24)21-20(25)5-2/h8-13H,4-7H2,1-3H3,(H,21,25) |
InChI Key |
APGGTLLOXGPNNB-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)CC)C |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)CC)C |
Origin of Product |
United States |
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